5-Chloro-2-hydroxynicotinic acid CAS number and properties
5-Chloro-2-hydroxynicotinic acid CAS number and properties
An In-Depth Technical Guide to 5-Chloro-2-hydroxynicotinic Acid (CAS: 38076-80-1) for Advanced Research and Development
Introduction
5-Chloro-2-hydroxynicotinic acid is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure, featuring a pyridine core, a chlorine atom, a hydroxyl group, and a carboxylic acid moiety, endows it with a rich and adaptable reactivity profile. This makes it a strategic intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Researchers have successfully utilized this compound as a key precursor for synthesizing novel therapeutic agents, including those targeting neurological and metabolic diseases, as well as potent inhibitors for drug discovery programs.[1][2]
This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxynicotinic acid for researchers, chemists, and drug development professionals. It consolidates its core physicochemical properties, spectroscopic signature, key applications, and practical methodologies for its handling and use in a laboratory setting.
Chemical Identity and Core Properties
The fundamental identity and physical characteristics of a compound are paramount for its effective use in experimental design. The data below represents the most consistently reported values for 5-Chloro-2-hydroxynicotinic acid.
Identifiers and Molecular Structure
| Identifier | Value | Source |
| CAS Number | 38076-80-1 | [1][2][3][4] |
| IUPAC Name | 5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | [2][3] |
| Synonyms | 5-Chloro-2-hydroxy-3-pyridinecarboxylic acid | [1][4] |
| Molecular Formula | C₆H₄ClNO₃ | [1][3] |
| Molecular Weight | 173.55 g/mol | [1][3] |
| InChI Key | XBHXNMLFJZTSAS-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=C(C(=O)NC=C1Cl)C(=O)O | [2][3] |
Note on Tautomerism: It is crucial to recognize that this molecule exists in tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone (2-oxo-1,2-dihydropyridine) form. The pyridone form is often predominant and is reflected in the IUPAC name. This equilibrium can influence its reactivity and spectroscopic properties.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 262 °C (decomposes) | [1][4] |
| Solubility | Soluble in water and polar organic solvents. | [5] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1][6] |
Spectroscopic Profile: A Structural Verification Guide
Spectroscopic analysis is essential for confirming the identity and purity of a starting material. The following is an expert interpretation of the expected spectral data for 5-Chloro-2-hydroxynicotinic acid, based on its molecular structure.
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Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present. Key expected absorptions include a very broad peak from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band for the C=O stretch of the carboxylic acid group is expected around 1700-1730 cm⁻¹. The C=O of the pyridone tautomer will likely appear at a lower wavenumber, typically 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1550-1620 cm⁻¹ region. PubChem's database confirms the availability of IR spectra for this compound.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will be simple, showing two signals in the aromatic region (typically δ 7.0-9.0 ppm). These signals will correspond to the two protons on the pyridine ring. Due to their positions relative to the electron-withdrawing groups, they will appear as doublets. A very broad singlet, often far downfield (δ > 10 ppm), will correspond to the acidic proton of the carboxylic acid and the N-H proton of the pyridone tautomer.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the chlorine and the carbon attached to the hydroxyl/oxo group being significantly influenced. PubChem notes the availability of a ¹³C NMR spectrum.[3]
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Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) should be observable at m/z 173. A characteristic isotopic pattern for one chlorine atom (an M+2 peak at m/z 175 with roughly one-third the intensity of the M⁺ peak) would be a key confirmation of the structure. Common fragmentation patterns would include the loss of H₂O (m/z 155) and COOH (m/z 128).
Applications in Research and Development
The strategic placement of reactive functional groups makes 5-Chloro-2-hydroxynicotinic acid a valuable starting material. Its utility stems from the ability to selectively modify different parts of the molecule.
Core Synthetic Intermediate
This compound is a cornerstone for building more complex molecular architectures. The chlorine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid can be readily converted to esters, amides, or other derivatives, while the hydroxyl group can be alkylated or used as a directing group. This multi-faceted reactivity allows for the rapid generation of diverse compound libraries for screening.
Caption: Synthetic utility of 5-Chloro-2-hydroxynicotinic acid.
Pharmaceutical and Medicinal Chemistry
In drug discovery, this molecule has been identified as a key intermediate for pharmaceuticals targeting a range of conditions.[1] Its rigid heterocyclic scaffold is often found in the core of biologically active molecules. For example, it has been used in the development of small molecule inhibitors of the Plasmodium falciparum apicoplast DNA polymerase, highlighting its potential in creating novel antimalarial agents.[2] The chlorine substituent can act as a bioisostere for other groups or provide a key interaction point with a biological target.
Agrochemicals
Beyond pharmaceuticals, 5-Chloro-2-hydroxynicotinic acid is a precursor in the synthesis of modern agrochemicals.[1] Its derivatives have been explored for their potential as herbicides and fungicides, contributing to the development of more effective and potentially safer crop protection solutions.[1]
Experimental Protocols and Methodologies
Adherence to established protocols is critical for safety, reproducibility, and success in the laboratory.
Proposed Synthetic Workflow
While numerous proprietary methods exist, a common academic approach to synthesizing hydroxynicotinic acids involves the transformation of coumalic acid derivatives. The following diagram outlines a plausible, generalized workflow for the synthesis of 5-Chloro-2-hydroxynicotinic acid, which would require adaptation and optimization for a specific laboratory setting.
Caption: Generalized workflow for synthesis and purification.
Methodology Insight: The key step in this type of synthesis is the reaction of a pyrone-like precursor with an ammonia source, which facilitates a ring-opening and subsequent ring-closing cascade to form the pyridine core. The choice of acid for the final precipitation step is critical to ensure the complete protonation of the carboxylic acid and minimize its solubility in the aqueous medium, thereby maximizing the yield.
Safe Handling and Personal Protective Equipment (PPE)
5-Chloro-2-hydroxynicotinic acid is classified as an irritant. Proper handling is essential to ensure laboratory safety.
Hazard Summary Table
| GHS Classification | Hazard Statement | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [2][3] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [2][3] |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | [2] |
Step-by-Step Handling Protocol:
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[7] Ensure an eyewash station and safety shower are readily accessible.[8]
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Personal Protective Equipment (PPE):
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Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust. For transfers, close the container immediately after use.
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Spill Response: In case of a small spill, decontaminate the area by carefully sweeping up the solid material and placing it in a sealed container for chemical waste disposal.[8] Avoid raising dust.
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
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Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]
Conclusion
5-Chloro-2-hydroxynicotinic acid is more than a simple chemical reagent; it is a strategic tool for innovation in the life sciences. Its well-defined structure, predictable reactivity, and commercial availability make it an ideal starting point for synthetic campaigns aimed at discovering new drugs and agrochemicals. By understanding its properties, spectroscopic signatures, and safe handling requirements, researchers can fully leverage its potential to accelerate their research and development programs.
References
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5-Chloro-2-hydroxynicotinic acid | C6H4ClNO3 | CID 162286 - PubChem, NIH. [Link]
Sources
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- 4. 5-Chloro-2-hydroxynicotinic Acid | 38076-80-1 | TCI EUROPE N.V. [tcichemicals.com]
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